2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone

CAS No.: 219861-73-1

Cat. No.: VC2211751

Molecular Formula: C15H14O6

Molecular Weight: 290.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219861-73-1 |

|---|---|

| Molecular Formula | C15H14O6 |

| Molecular Weight | 290.27 g/mol |

| IUPAC Name | (2,3-dihydroxyphenyl)-(2-hydroxy-4,6-dimethoxyphenyl)methanone |

| Standard InChI | InChI=1S/C15H14O6/c1-20-8-6-11(17)13(12(7-8)21-2)15(19)9-4-3-5-10(16)14(9)18/h3-7,16-18H,1-2H3 |

| Standard InChI Key | IYKKVJSOAPKTPD-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C(=C1)OC)C(=O)C2=C(C(=CC=C2)O)O)O |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)C2=C(C(=CC=C2)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

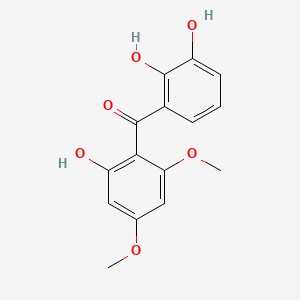

2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone is identified by the CAS number 219861-73-1 and possesses a molecular formula of C15H14O6 with a molecular weight of 290.27 g/mol . The IUPAC name for this compound is (2,3-Dihydroxyphenyl)-(2-hydroxy-4,6-dimethoxyphenyl)methanone, which accurately describes its structural arrangement . This compound is characterized by its unique substitution pattern featuring three hydroxyl groups at positions 2, 2', and 3', along with two methoxy groups at positions 4 and 6 on the benzophenone skeleton .

Chemical Structure Representation

The structure of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone can be represented through various chemoinformatic identifiers that provide precise structural information. The canonical SMILES notation for this compound is COC1=CC(=C(C(=C1)OC)C(=O)C2=C(C(=CC=C2)O)O)O, which encodes the connectivity and spatial arrangement of atoms in the molecule . For more comprehensive structural representation, the compound can be described using InChI notation: InChI=1S/C15H14O6/c1-20-8-6-11(17)13(12(7-8)21-2)15(19)9-4-3-5-10(16)14(9)18/h3-7,16-18H,1-2H3, with an InChIKey of IYKKVJSOAPKTPD-UHFFFAOYSA-N .

Physical and Chemical Properties

The compound appears as a solid substance at standard conditions . The presence of multiple hydroxyl groups contributes to potential hydrogen bonding capabilities, which likely influence its solubility properties and interactions with other molecules. The following table summarizes the key chemical and physical properties of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone:

Synthesis Methods

Industrial Production Techniques

Industrial production of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone employs large-scale chemical processes that optimize yield and purity. These manufacturing methods often utilize catalysts to enhance reaction efficiency and reduce production time. The industrial synthesis typically involves careful control of reaction parameters including temperature, pressure, and pH to ensure consistent product quality. After the main synthetic steps, various purification techniques including crystallization and chromatography are employed to obtain high-purity product suitable for commercial applications.

Quality Control and Purification

The production of high-quality 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone requires rigorous purification steps to achieve the standard commercial purity of 98% or higher . Purification techniques commonly employed include:

-

Crystallization processes that exploit solubility differences to separate the target compound from impurities

-

Various chromatographic methods for achieving high-resolution separation

-

Additional purification steps depending on the intended application and purity requirements

These quality control measures ensure that the final product meets the specifications required for research-grade chemicals and commercial applications .

Applications and Functional Properties

UV Protection Applications

One of the primary applications of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone is as a UV filter in sunscreens and cosmetic products. The compound effectively absorbs ultraviolet radiation, providing broad-spectrum protection against harmful effects such as skin cancer and photoaging. This protective capability stems from the specific arrangement of hydroxyl and methoxy groups, which creates an electron distribution that efficiently absorbs UV radiation and dissipates the energy safely.

Research studies evaluating different concentrations of this compound in sunscreen formulations have reported increased Sun Protection Factor (SPF) values compared to formulations without it, demonstrating its effectiveness as a photoprotective agent. The ability to incorporate this compound into various cosmetic matrices while maintaining stability makes it particularly valuable for UV protection applications.

Scientific Research Applications

Chemical Reactions and Reactivity

Functional Group Reactivity

The reactivity of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone is largely determined by its functional groups. The three hydroxyl groups can participate in various reactions typical of phenolic compounds, including:

-

Hydrogen bonding interactions with appropriate donor or acceptor molecules

-

Acid-base reactions, acting as weak acids that can be deprotonated under basic conditions

-

Potential antioxidant activity through hydrogen atom donation

The methoxy groups contribute to the electron density distribution in the aromatic rings, influencing the reactivity of other functional groups. The carbonyl group in the benzophenone core structure can participate in typical ketone reactions, though its reactivity is modified by the adjacent aromatic rings and substituents.

Biological Activities

Mechanisms of Action

The biological activity of 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone is attributed primarily to its hydroxyl and methoxy groups, which contribute to its reactivity and interactions with biological targets. These functional groups enable the compound to modulate various biochemical pathways, though the specific mechanisms are likely complex and may involve multiple cellular targets.

In its role as a UV filter, the compound functions by absorbing harmful ultraviolet radiation and dissipating the energy through non-destructive pathways, thereby preventing damage to biological molecules such as DNA and proteins. Beyond this photoprotective effect, the compound may interact with cellular components through hydrogen bonding and other non-covalent interactions, potentially influencing cellular signaling and metabolic processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume